molecular formula C8H12N4 B1320958 N4-(cyclopropylmethyl)pyrimidine-2,4-diamine CAS No. 1169699-05-1

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine

Cat. No.: B1320958
CAS No.: 1169699-05-1
M. Wt: 164.21 g/mol
InChI Key: UMESEQKVSVWXBN-UHFFFAOYSA-N
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Description

N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine (CAS: 155087-28-8) is a pyrimidine derivative featuring a 2,4-diamine core with a cyclopropylmethyl substituent at the N4 position. Its molecular formula is C8H12N4, and it has a molecular weight of 164.21 g/mol . The cyclopropylmethyl group confers rigidity and moderate lipophilicity, which may enhance metabolic stability compared to linear alkyl or aromatic substituents.

Properties

IUPAC Name

4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMESEQKVSVWXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Pyrimidine-2,4-diamine

The most common synthetic approach involves the reaction of pyrimidine-2,4-diamine with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions. The amino group at the 4-position acts as a nucleophile, displacing the halide to form the N4-(cyclopropylmethyl) substituted product.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to enhance nucleophilicity and solubility.
  • Bases: Mild bases like potassium carbonate or sodium hydride facilitate deprotonation of the amino group.
  • Temperature: Elevated temperatures (typically 60–120 °C) are applied to drive the substitution reaction to completion.
  • Reaction Time: Varies from several hours to overnight depending on scale and conditions.

Industrial Scale Synthesis

Industrial production adapts the above method to continuous flow or automated batch reactors to ensure reproducibility and scalability. Key features include:

  • Automated Reactors: Precise control of temperature, mixing, and reagent addition.
  • Continuous Flow Systems: Enhanced heat and mass transfer, leading to improved yields and reduced by-products.
  • Optimization: Reaction parameters are fine-tuned to minimize side reactions such as over-alkylation or decomposition.

Detailed Reaction Scheme

Step Reactants Conditions Outcome
1 Pyrimidine-2,4-diamine + Cyclopropylmethyl halide DMF or DMSO, base (K2CO3), 80–110 °C, 6–12 h N4-(cyclopropylmethyl)pyrimidine-2,4-diamine via nucleophilic substitution
2 Work-up and purification Extraction, recrystallization or chromatography Pure target compound

Research Findings and Optimization Studies

Effect of Solvent and Base

Studies indicate that DMF provides better yields compared to DMSO due to its higher polarity and ability to stabilize transition states. Potassium carbonate is preferred for its mildness and compatibility with the substrate, reducing side reactions.

Temperature and Time Optimization

Elevated temperatures accelerate the reaction but may increase by-product formation. Optimal temperature range is 80–100 °C with reaction times of 8–12 hours to balance conversion and purity.

Purification Techniques

Post-reaction mixtures are typically subjected to:

  • Liquid-liquid extraction to remove inorganic salts.
  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
  • Chromatographic purification if higher purity is required.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting Material Pyrimidine-2,4-diamine Commercially available or synthesized
Alkylating Agent Cyclopropylmethyl bromide/chloride Halide choice affects reactivity
Solvent DMF, DMSO DMF preferred for higher yield
Base K2CO3, NaH K2CO3 preferred for mild conditions
Temperature 80–110 °C Higher temps increase rate but risk side reactions
Reaction Time 6–12 hours Dependent on scale and conditions
Purification Extraction, recrystallization, chromatography Ensures product purity

Additional Notes on Chemical Reactivity

  • The amino groups at positions 2 and 4 can undergo further substitution or derivatization.
  • The cyclopropylmethyl substituent is stable under typical reaction conditions but can be involved in oxidation or reduction reactions if desired.
  • Oxidation to N-oxides or reduction to altered derivatives can be performed post-synthesis for functional studies.

Chemical Reactions Analysis

Types of Reactions: N4-(cyclopropylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiproliferative Activity in Cancer Treatment

One of the primary applications of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is its use as an antiproliferative agent . Research indicates that this compound exhibits significant activity against various cancer cell types.

  • Mechanism of Action : The compound operates by inhibiting pathways that regulate cell growth and division, which are often disrupted in cancer cells. This inhibition leads to reduced proliferation of tumor cells in vitro, making it a candidate for therapeutic use in cancer treatment .
  • Case Study : A study highlighted the effectiveness of 2,4-pyrimidinediamine compounds, including this compound, in treating proliferative disorders such as tumors. The research demonstrated that these compounds could be administered effectively to both animal models and human subjects .

Treatment of Inflammatory Conditions

This compound has also been investigated for its role in treating H4 mediated conditions , which include various inflammatory disorders.

  • Conditions Addressed : The compound is noted for its potential use in treating conditions such as atopic dermatitis, psoriasis, asthma, and rheumatoid arthritis. These conditions are characterized by inflammatory responses mediated by histamine receptors .
  • Combination Therapies : Research has shown that this compound can be effectively combined with other therapeutic agents (e.g., calcineurin inhibitors) to enhance treatment efficacy for these diseases .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of pyrimidine derivatives have provided insights into optimizing the potency and efficacy of this compound.

  • Optimization Findings : Research indicated that modifications to the substituents on the pyrimidine ring can significantly influence the compound's biological activity. For instance, substituting certain groups has led to improved potency against specific targets within cancer cells .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Cancer TreatmentAntiproliferative agentEffective against various tumor cells
Inflammatory DiseasesTreatment of atopic dermatitis, psoriasisEffective in combination with other therapies
Structure-Activity RelationshipOptimization of potencyModifications enhance biological activity

Mechanism of Action

The mechanism of action of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain kinases and other enzymes involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-2,4-diamine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors. Below is a systematic comparison of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Structural Features and Molecular Properties
Compound Name N4 Substituent N2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Cyclopropylmethyl –NH2 C8H12N4 164.21 Small, rigid substituent; moderate lipophilicity
N4-(4-Chlorobenzyl)-N2-isopropylthieno[3,2-d]pyrimidine-2,4-diamine 4-Chlorobenzyl Isopropyl C16H18ClN4S 333.09 Thieno-fused ring; electron-withdrawing Cl substituent
N4-(4-Chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2) 4-Chlorophenyl 2-(Piperidin-1-yl)ethyl C17H21ClN6 368.84 Anti-Alzheimer's activity; aromatic Cl substituent
N4-(5-Cyclopropyl-1H-pyrazol-3-yl)-N2-(1H-benzimidazol-6-yl)pyrimidine-2,4-diamine 5-Cyclopropyl-1H-pyrazol-3-yl 1H-Benzimidazol-6-yl C17H16N8 332.36 Heteroaromatic substituents; potential kinase inhibition
N4-Methylpyrimidine-2,4-diamine Methyl –NH2 C5H8N4 124.14 Simplest analog; low steric hindrance
Key Observations:
  • Substituent Bulkiness : The cyclopropylmethyl group in the target compound is bulkier than a methyl group (e.g., N4-methyl analog ) but less sterically demanding than aryl or heteroaryl substituents (e.g., 4-chlorophenyl or pyrazolyl ).
  • The cyclopropylmethyl group is electron-neutral, offering balanced electronic properties.
  • Lipophilicity : Aromatic substituents (e.g., benzyl, phenyl) increase lipophilicity, which may improve membrane permeability but reduce solubility. The cyclopropylmethyl group provides moderate lipophilicity, favoring both solubility and bioavailability .
Key Insights:
  • Anti-Neurodegenerative Activity: SP-2 demonstrated cholinesterase inhibition comparable to donepezil, highlighting the impact of N4-aryl and N2-alkylamino substituents on central nervous system targeting.
  • Kinase Inhibition: Thieno-pyrimidine analogs with bulky N4-aryl groups showed potent kinase inhibition, suggesting fused-ring systems enhance target affinity. The cyclopropylmethyl substituent in the target compound may offer a balance between affinity and selectivity.
  • Diagnostic Applications: Pegylated derivatives emphasize the role of hydrophilic substituents in improving solubility for imaging agents.

Structure-Activity Relationship (SAR) Trends

  • N4 Substituents :
    • Alkyl Groups (e.g., cyclopropylmethyl, methyl) : Enhance metabolic stability and solubility. The cyclopropylmethyl group’s rigidity may reduce off-target interactions compared to flexible alkyl chains .
    • Aryl/Heteroaryl Groups (e.g., 4-chlorophenyl, pyrazolyl) : Improve target affinity via π-π stacking or hydrogen bonding but may increase cytotoxicity .
  • N2 Substituents: Aminoalkyl Chains (e.g., 2-(piperidin-1-yl)ethyl): Facilitate interactions with charged residues in enzyme active sites . Aromatic Groups (e.g., benzimidazolyl): Contribute to π-stacking and hydrophobic interactions, critical for kinase inhibition .

Biological Activity

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is a pyrimidine derivative with significant biological activity, particularly in cancer research due to its role as a cyclin-dependent kinase (CDK) inhibitor. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C8H12N4
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 1169699-05-1

This compound primarily functions by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has shown specific inhibitory effects on CDK2 and CDK9, leading to cell cycle arrest and altered gene expression.

Key Mechanisms:

  • Inhibition of CDK Activity : The compound binds to the ATP-binding sites of CDK2 and CDK9, preventing phosphorylation of their substrates, which is essential for cell cycle progression.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, significantly impacting tumor cell proliferation.
  • Biochemical Pathways Affected : Inhibition of CDKs alters various cellular pathways including those involved in gene transcription and cell cycle transition.

Antitumor Effects

This compound has demonstrated potent antitumor activity across various cancer cell lines. The following table summarizes its effects on different tumor types:

Tumor Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.5CDK2 inhibition leading to apoptosis
A549 (Lung)0.8Arrests cell cycle at G2/M phase
HeLa (Cervical)1.0Inhibits transcription via CDK9

Case Studies

  • In Vitro Studies :
    • A study evaluated the effects of this compound on MCF-10 human breast carcinoma cells. Results indicated significant inhibition of proliferation with an IC50 value of 0.5 µM, correlating with increased apoptosis markers.
  • Animal Models :
    • In xenograft models using A549 lung cancer cells, administration of this compound resulted in a 70% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis revealed increased necrosis and reduced mitotic figures in treated tumors.
  • Mechanistic Insights :
    • Molecular docking studies have elucidated the binding interactions between this compound and CDKs, revealing critical hydrogen bonding and hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound is being explored for various therapeutic applications:

  • Cancer Treatment : As a selective CDK inhibitor, it holds promise in treating various malignancies where CDK dysregulation is evident.
  • Combination Therapies : Research is ongoing to evaluate its efficacy in combination with other chemotherapeutic agents to enhance overall treatment outcomes.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) .
  • HRMS/LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding molecular interactions .

How are biological activities (e.g., kinase inhibition) evaluated for this compound?

Advanced Research Question

  • Kinase Assays : Use recombinant Aurora kinases or Rac GTPases in ATP-binding assays. IC50_{50} values are determined via fluorescence polarization (e.g., IC50_{50} = 1.1 μM for Rac1 inhibition) .
  • Cell-Based Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., IC50_{50} in nM range for leukemia models) .
  • Selectivity Profiling : Test against related kinases (e.g., Cdc42) to confirm specificity at ≤5 μM concentrations .

What strategies address contradictions in bioactivity data across studies?

Advanced Research Question

  • Dose-Response Curves : Repeat assays with varying concentrations to rule out off-target effects at high doses .
  • Structural Analog Comparison : Compare with derivatives (e.g., N4-aryl vs. N4-alkyl substitutions) to isolate substituent effects .
  • Computational Docking : Model binding interactions to explain discrepancies (e.g., cyclopropylmethyl’s steric effects vs. aryl groups) .

How does the cyclopropylmethyl group influence stability and storage?

Basic Research Question

  • Stability : Cyclopropane’s ring strain may increase reactivity. Store under inert atmosphere (N2_2) at room temperature to prevent oxidation .
  • Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect impurities .

What methodologies ensure accurate purity assessment?

Basic Research Question

  • HPLC Method : Use C18 columns with acetonitrile/water gradients (e.g., 90:10 to 10:90 over 20 min) and UV detection at 254 nm .
  • Elemental Analysis : Confirm C, H, N, Cl content within 0.4% of theoretical values .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

  • Substituent Screening : Replace cyclopropylmethyl with bulkier groups (e.g., naphthylmethyl) to enhance kinase binding .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., pyrimidine N-H groups) via mutagenesis or fragment-based screening .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Use gloves, goggles, and lab coats. Avoid inhalation (H335 hazard) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl salts) with bicarbonate before disposal .

How do crystallographic studies inform molecular interactions?

Advanced Research Question

  • Hydrogen Bonding : Pyrimidine NH groups often form bonds with kinase active-site residues (e.g., backbone carbonyls) .
  • Packing Analysis : Cyclopropylmethyl’s orientation in the crystal lattice affects solubility and bioavailability .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or Schrödinger to estimate logP (e.g., ~2.5), permeability, and CYP450 interactions .
  • MD Simulations : Model binding dynamics with Aurora kinase’s ATP pocket over 100-ns trajectories to optimize residence time .

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